2-Chloropropionyl chloride
Overview
Description
2-Chloropropionyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chlorine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 2-Chloropropionyl chloride are the respiratory system, gastrointestinal system, eyes, and skin . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution .
Mode of Action
This compound interacts with its targets through acylation and nucleophilic substitution . The compound’s 2-chloro-ethyl fragment can serve as a masked vinyl group, making it a versatile reagent in various chemical reactions .
Biochemical Pathways
For instance, it can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its reactivity and the specific biological context. It’s known to cause burns of eyes, skin, and mucous membranes . It’s also harmful if swallowed and can affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts violently with water, liberating toxic gas . It’s also flammable, and its containers may explode when heated . Therefore, the compound’s action can be greatly influenced by factors such as humidity, temperature, and the presence of other reactive substances.
Biochemical Analysis
Biochemical Properties
2-Chloropropionyl chloride is capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can undergo nucleophilic substitution . This property allows it to interact with various enzymes, proteins, and other biomolecules, altering their functions and participating in various biochemical reactions .
Cellular Effects
It is known to cause severe burns and is toxic if swallowed . It is also known to cause chemical burns to the respiratory tract .
Molecular Mechanism
This compound acts as an acyl chloride derivative of propionic acid . It undergoes the characteristic reactions of acyl chlorides, including nucleophilic acyl substitution . It can react with isobutylbenzene to give ibuprofen after hydrolysis .
Temporal Effects in Laboratory Settings
It is known to be a volatile liquid , suggesting that it may evaporate over time under certain conditions.
Metabolic Pathways
It is known to participate in the synthesis of ibuprofen , suggesting that it may interact with enzymes and cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropionyl chloride can be synthesized through several methods:
Chlorination of Propionyl Chloride: This method involves the chlorination of propionyl chloride using chlorine gas.
Acyl Chlorination of 2-Chloropropionic Acid: In this method, 2-chloropropionic acid is treated with acyl chlorination reagents such as thionyl chloride, phosphorus trichloride, or phosgene.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of propionyl chloride due to its simplicity and the stable quality of the product. the acyl chlorination method is also used, especially when high purity is required .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropionyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Dechlorination Reactions: On certain metal surfaces like copper, this compound can undergo dechlorination to form methylketene, which can further dimerize to form 2,4-dimethylcyclobutane-1,3-dione.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper surfaces for dechlorination reactions
Solvents: Organic solvents like dichloromethane or toluene
Major Products
Amides, Esters, Thioesters: Formed through substitution reactions
Methylketene and Dimers: Formed through dechlorination reactions on metal surfaces
Scientific Research Applications
2-Chloropropionyl chloride has several applications in scientific research:
Chemical Surface Functionalization: It is used as a reagent for the chemical surface functionalization of parylene C, enhancing its adhesion properties.
Synthesis of Macroinitiators: It is employed in the preparation of poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP).
Nanoparticle Modification: It is used in the preparation of chlorine-modified titanium dioxide nanoparticles, which have applications in photocatalysis.
Synthesis of Lactones:
Comparison with Similar Compounds
2-Chloropropionyl chloride can be compared with other similar compounds such as:
2-Bromopropionyl Bromide: Similar in structure but contains bromine instead of chlorine.
3-Chloropropionyl Chloride: Contains a chlorine atom at a different position on the carbon chain.
Propionyl Chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions but still valuable as an acylating agent.
These comparisons highlight the unique reactivity of this compound due to the presence of both the acyl chloride group and the chlorine atom, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-chloropropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864097 | |
Record name | 2-Chloropropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19587 | |
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Vapor Pressure |
19.0 [mmHg] | |
Record name | 2-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7623-09-8 | |
Record name | 2-Chloropropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl chloride, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloropropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?
A1: this compound has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []
Q4: How is this compound used in Friedel-Crafts reactions?
A4: this compound serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from this compound and 1,2-dichloroethene. [, , ]
Q5: Can this compound be used to synthesize optically active compounds?
A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []
Q6: How is this compound utilized in the synthesis of polymers?
A6: this compound plays a crucial role in synthesizing various polymers.
- It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []
- It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []
- Additionally, this compound is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []
Q7: Can you provide an example of how this compound is used in pharmaceutical synthesis?
A7: [] details a large-scale synthesis of the antitumor agent R116010, where this compound is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []
Q8: How does this compound contribute to surface modification?
A8: [] demonstrates the use of this compound in surface modification, specifically for parylene C films. Friedel-Crafts acylation with this compound introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []
Q9: Is this compound used in the synthesis of ephedrine or pseudoephedrine?
A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing this compound. This method involves a Friedel-Crafts reaction between this compound and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]
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